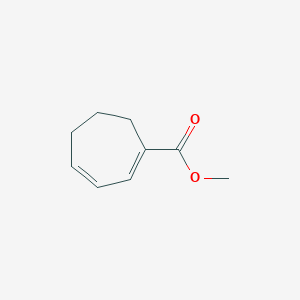
Methyl cyclohepta-1,3-diene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl cyclohepta-1,3-diene-1-carboxylate is an organic compound characterized by a seven-membered ring with two conjugated double bonds and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl cyclohepta-1,3-diene-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of cyclohepta-1,3-diene-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of advanced catalytic systems and controlled reaction conditions ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl cyclohepta-1,3-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohepta-1,3-diene-1-carboxylic acid or ketones.
Reduction: Formation of methyl cycloheptane-1-carboxylate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl cyclohepta-1,3-diene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl cyclohepta-1,3-diene-1-carboxylate involves its interaction with molecular targets through its conjugated double bonds and ester group. These interactions can lead to various biochemical and physiological effects, depending on the specific pathways involved. The compound’s reactivity and binding affinity to different targets make it a versatile molecule in research and development.
Comparison with Similar Compounds
Similar Compounds
Cycloheptadiene: A parent compound with similar structural features but lacking the ester group.
Methyl cyclohex-3-ene-1-carboxylate: A six-membered ring analog with similar functional groups.
Methyl cyclopent-3-ene-1-carboxylate: A five-membered ring analog with similar functional groups.
Uniqueness
Methyl cyclohepta-1,3-diene-1-carboxylate is unique due to its seven-membered ring structure with conjugated double bonds and an ester group
Properties
CAS No. |
65093-79-0 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
methyl cyclohepta-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-11-9(10)8-6-4-2-3-5-7-8/h2,4,6H,3,5,7H2,1H3 |
InChI Key |
FBMNCXOPHZSKMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















